molecular formula C13H12N2OS2 B3487721 N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide

N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide

Cat. No.: B3487721
M. Wt: 276.4 g/mol
InChI Key: HSOLXLOCIQSUKA-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-7-4-10(6-17-7)12(16)15-13-11(5-14)8(2)9(3)18-13/h4,6H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOLXLOCIQSUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=C(C(=C(S2)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,5-dimethylthiophene with appropriate reagents to introduce the carboxamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The cyano and carboxamide groups can form hydrogen bonds or other interactions with enzymes or receptors, modulating their activity. The thiophene ring provides a stable scaffold that can interact with various biological molecules, influencing their function and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2-methylpropanamide
  • N-(3-cyano-4,5-dimethyl-2-thienyl)-2,4-dimethylbenzamide

Uniqueness

N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and the resulting chemical properties. The presence of both cyano and carboxamide groups allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide
Reactant of Route 2
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N-(3-cyano-4,5-dimethyl-2-thienyl)-5-methyl-3-thiophenecarboxamide

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